molecular formula C17H20N2O4S B15003803 ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B15003803
M. Wt: 348.4 g/mol
InChI Key: SHSJGSMFBFYJJT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethylsulfanyl group, using reagents like sodium methoxide or potassium cyanide.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate involves interactions with various molecular targets. For instance, it has been shown to act as a calcium channel blocker, which can lead to muscle relaxation . The compound interacts with calcium channels by binding to specific sites, thereby inhibiting calcium influx and reducing muscle contraction. This mechanism is particularly relevant in the context of its potential use as a relaxant in medical applications .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(5-ethylsulfanyl-2-methylfuran-3-yl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H20N2O4S/c1-5-21-17(20)14-10(4)23-16(19)12(8-18)15(14)11-7-13(24-6-2)22-9(11)3/h7,15H,5-6,19H2,1-4H3

InChI Key

SHSJGSMFBFYJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(OC(=C2)SCC)C)C#N)N)C

solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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